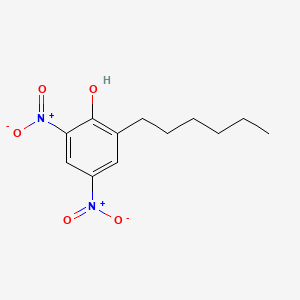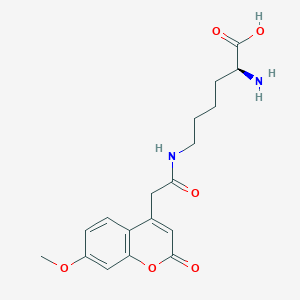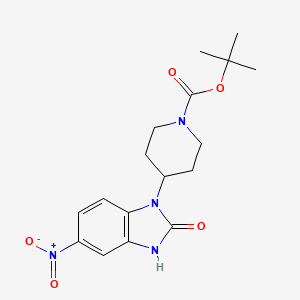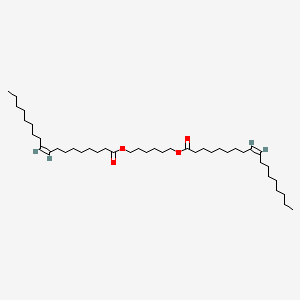
1,6-Hexanediyl dioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediyl dioleate: is an organic compound that belongs to the class of esters. It is formed by the esterification of 1,6-hexanediol with oleic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Hexanediyl dioleate is synthesized through the esterification reaction between 1,6-hexanediol and oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 1,6-hexanediol and oleic acid, are mixed in a reactor along with a suitable catalyst. The mixture is heated and continuously stirred to ensure complete reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Hexanediyl dioleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,6-hexanediol and oleic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of epoxides or other oxidized derivatives.
Transesterification: this compound can participate in transesterification reactions with other alcohols or esters, producing new ester compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases.
Major Products Formed:
Hydrolysis: 1,6-Hexanediol and oleic acid.
Oxidation: Epoxides or hydroxylated derivatives.
Transesterification: New esters depending on the reactants used.
Applications De Recherche Scientifique
1,6-Hexanediyl dioleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of various polymers and other organic compounds.
Biology: Studied for its potential as a biocompatible material in drug delivery systems.
Medicine: Investigated for its role in the formulation of pharmaceuticals and cosmetic products.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,6-hexanediyl dioleate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of drugs or other active compounds. The ester linkage in this compound can be hydrolyzed by esterases, releasing the active components, 1,6-hexanediol and oleic acid, which can then exert their respective biological effects.
Comparaison Avec Des Composés Similaires
1,6-Hexanediol diacrylate: Another ester of 1,6-hexanediol, used in the production of polymers and coatings.
1,6-Hexanediol dimethacrylate: Similar to 1,6-hexanediyl dioleate but with methacrylate groups, used in dental materials and adhesives.
1,6-Hexanediol dipalmitate: An ester of 1,6-hexanediol with palmitic acid, used in cosmetics and personal care products.
Uniqueness: this compound is unique due to its combination of 1,6-hexanediol and oleic acid, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility in water and compatibility with organic solvents.
Propriétés
Numéro CAS |
21224-03-3 |
|---|---|
Formule moléculaire |
C42H78O4 |
Poids moléculaire |
647.1 g/mol |
Nom IUPAC |
6-[(Z)-octadec-9-enoyl]oxyhexyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(43)45-39-35-31-32-36-40-46-42(44)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18- |
Clé InChI |
ZNRNSKNVPBUUNI-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



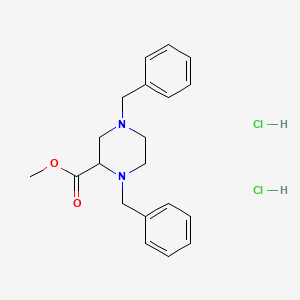
![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)

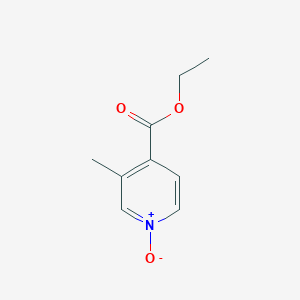
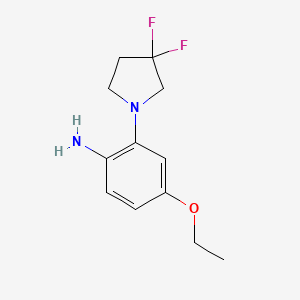


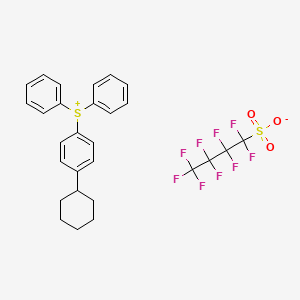
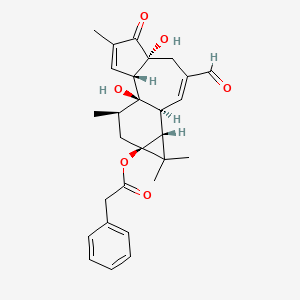
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)
